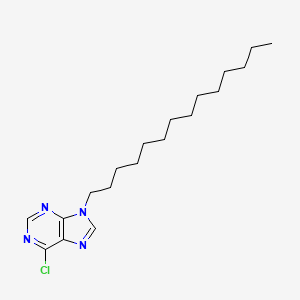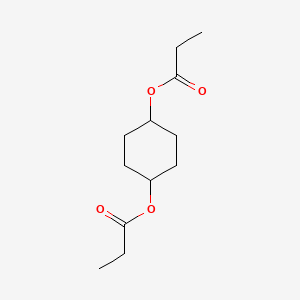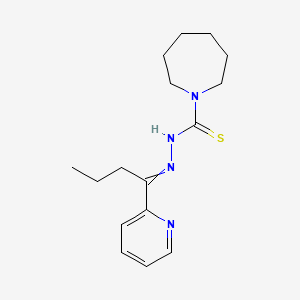
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide is a complex organic compound with a unique structure that includes a pyridine ring, an azepane ring, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form an intermediate Schiff base, which is then reacted with azepane-1-carbothioamide under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as palladium (Pd) complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like DCM or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Azepane-1-carbothioamide: A simpler analog with similar structural features but lacking the pyridine ring.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide group, but different ring structures.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring and imidazole ring, showing different reactivity and applications.
Uniqueness
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide is unique due to its combination of a pyridine ring, azepane ring, and carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
86919-62-2 |
|---|---|
Molecular Formula |
C16H24N4S |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide |
InChI |
InChI=1S/C16H24N4S/c1-2-9-15(14-10-5-6-11-17-14)18-19-16(21)20-12-7-3-4-8-13-20/h5-6,10-11H,2-4,7-9,12-13H2,1H3,(H,19,21) |
InChI Key |
YKFJXGTVWCAWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC(=S)N1CCCCCC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
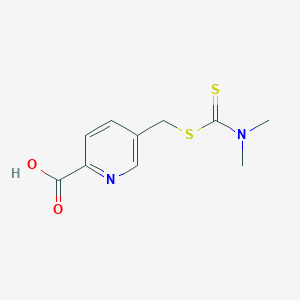
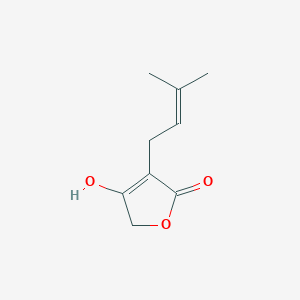
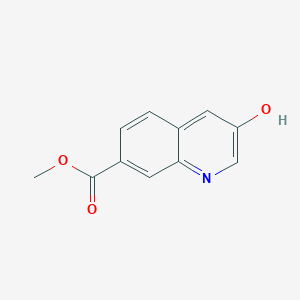
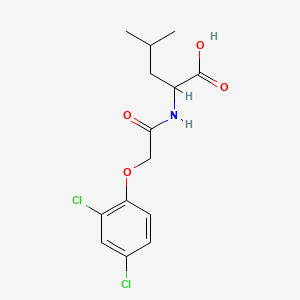
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)

![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
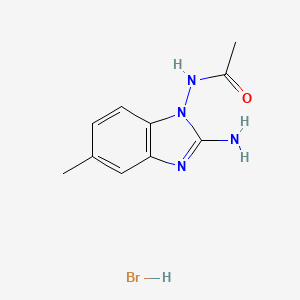
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)


